2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid
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Overview
Description
2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of cyano and fluorine groups attached to a benzoic acid core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the coupling of 3-cyano-2-fluorophenylboronic acid with 6-fluorobenzoic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as sodium carbonate and a ligand like [1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and bases like sodium carbonate.
Major Products
Substitution: Derivatives with substituted nucleophiles.
Oxidation: Carboxylic acids.
Reduction: Amines.
Coupling: Biaryl compounds.
Scientific Research Applications
2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups can form strong interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-2-fluorophenylboronic acid
- 2-Fluoro-3-cyanophenylboronic acid
- 4-Cyano-2-fluorobenzeneboronic acid
Uniqueness
2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-(3-cyano-2-fluorophenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-11-6-2-4-9(12(11)14(18)19)10-5-1-3-8(7-17)13(10)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHGCJFQZUFSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)F)C(=O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689839 |
Source
|
Record name | 3'-Cyano-2',3-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-48-2 |
Source
|
Record name | 3'-Cyano-2',3-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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